N-(4-methoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(4-methoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with a methoxyphenyl group and a triazolobenzothiazolylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
N-(4-methoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-methoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine
- ETHYL 4-(4-METHOXYPHENYL)-2-{[([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
- 1-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ETHANONE
Uniqueness
This compound is unique due to its specific substitution pattern and the combination of functional groups.
Properties
Molecular Formula |
C19H16N8OS2 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-N-(4-methoxyphenyl)-6-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H16N8OS2/c1-28-12-8-6-11(7-9-12)21-17-23-15(22-16(20)24-17)10-29-18-25-26-19-27(18)13-4-2-3-5-14(13)30-19/h2-9H,10H2,1H3,(H3,20,21,22,23,24) |
InChI Key |
MFUKRQMKNCJQGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=C4N3C5=CC=CC=C5S4 |
Origin of Product |
United States |
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